molecular formula C18H17N3O4S B11492420 N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B11492420
M. Wt: 371.4 g/mol
InChI Key: KNDVRJJGYBNDDX-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an oxazole ring, a phenyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to produce the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce waste. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various physiological effects, including reduced intraocular pressure in the case of glaucoma treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its combination of the oxazole ring, sulfonamide linkage, and acetamide group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[4-[[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H17N3O4S/c1-12(22)20-15-7-9-17(10-8-15)26(23,24)21-16-5-3-14(4-6-16)18-11-19-13(2)25-18/h3-11,21H,1-2H3,(H,20,22)

InChI Key

KNDVRJJGYBNDDX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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